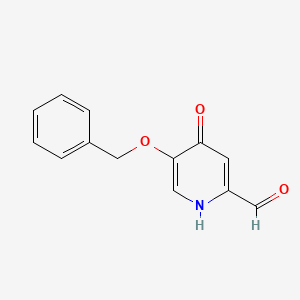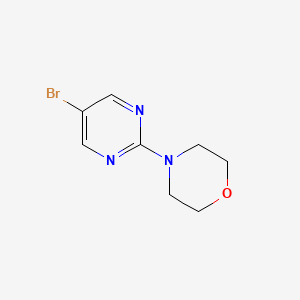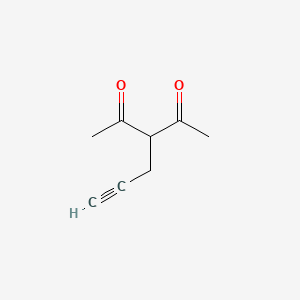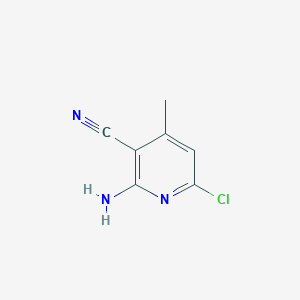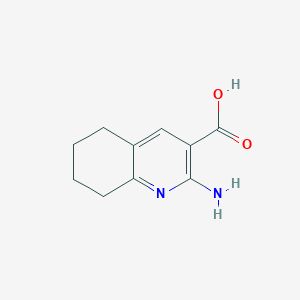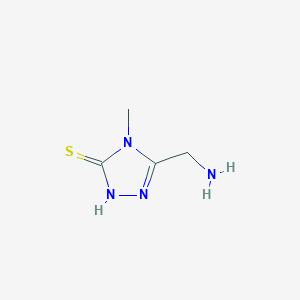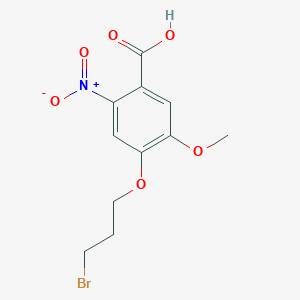
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of brominated and nitrobenzoic acid derivatives with other chemical agents. For instance, tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate) was synthesized using tris(5-bromo-2-methoxyphenyl)antimony and 2-nitrobenzoic acid in the presence of hydrogen peroxide . This suggests that similar synthetic routes could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. X-ray diffraction data revealed that tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate) has a distorted trigonal bipyramidal coordination . Such structural information is crucial for understanding the reactivity and potential applications of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of brominated and nitrobenzoic acid derivatives can be inferred from the stability studies and reactions with other compounds. For example, 4-bromomethyl-3-nitrobenzoic acid showed lability under acid and alkaline conditions, leading to the formation of a major degradation product . This indicates that the compound "4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid" may also exhibit similar reactivity under hydrolytic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their thermal behavior, luminescent properties, and bacteriostatic activities. The lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid exhibited solid-solid phase transitions and were evaluated for their bacteriostatic activities against various microorganisms . These properties are important for the practical applications of such compounds in materials science and biomedicine.
Applications De Recherche Scientifique
Antitumoral Agent Properties
The nitroaromatic compound 4-bromomethyl-3-nitrobenzoic acid (ANB), closely related to 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid, has been studied for its potential as an antitumoral agent. Degradation studies under various conditions have shown the compound's lability only in acid and alkaline conditions, forming a major degradation product, 4-hydroxymethyl-3-nitrobenzoic acid (ANOH), which might also have potential applications in cancer therapy (Freitas et al., 2014).
Synthetic Applications
A compound similar to 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid, Methoxy-5-nitrobenzaldehyde, was used in synthesizing 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, which indicates that our compound of interest could also be useful in synthesizing complex organic structures (Havaldar et al., 2004).
Role in Plant Growth
Derivatives of 4-hydroxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid, similar to 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid, have been shown to induce chlorosis in plants. This suggests that such compounds, including 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid, could play a role in studying plant physiology and possibly in agricultural applications (Dimmock, 1967).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H317, H319).
- Precautionary Measures : Handle with care. Use appropriate protective equipment (P280). In case of contact with eyes, rinse cautiously with water (P305+P351+P338).
Orientations Futures
Research avenues for this compound include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatization : Explore modifications to enhance solubility, stability, or target specificity.
- Structure-Activity Relationship (SAR) : Systematically study the impact of structural variations on activity.
Please note that the above analysis is based on available information, and further research is recommended to fully understand the compound’s properties and potential applications12.
Propriétés
IUPAC Name |
4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO6/c1-18-9-5-7(11(14)15)8(13(16)17)6-10(9)19-4-2-3-12/h5-6H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIXBOIXLOOVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





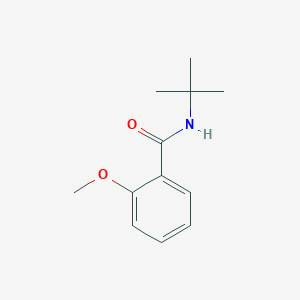

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)

